4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16344193
InChI: InChI=1S/C20H18F3N7O/c1-11-8-12(2)29(27-11)18-7-6-17-26-25-16(30(17)28-18)4-3-5-19(31)24-13-9-14(21)20(23)15(22)10-13/h6-10H,3-5H2,1-2H3,(H,24,31)
SMILES:
Molecular Formula: C20H18F3N7O
Molecular Weight: 429.4 g/mol

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide

CAS No.:

Cat. No.: VC16344193

Molecular Formula: C20H18F3N7O

Molecular Weight: 429.4 g/mol

* For research use only. Not for human or veterinary use.

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide -

Specification

Molecular Formula C20H18F3N7O
Molecular Weight 429.4 g/mol
IUPAC Name 4-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)butanamide
Standard InChI InChI=1S/C20H18F3N7O/c1-11-8-12(2)29(27-11)18-7-6-17-26-25-16(30(17)28-18)4-3-5-19(31)24-13-9-14(21)20(23)15(22)10-13/h6-10H,3-5H2,1-2H3,(H,24,31)
Standard InChI Key KDLVVVOWMLQIJE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1C2=NN3C(=NN=C3CCCC(=O)NC4=CC(=C(C(=C4)F)F)F)C=C2)C

Introduction

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions. Common methodologies include:

  • Condensation reactions to form the heterocyclic rings.

  • Amidation reactions to link the butanamide moiety.

  • Purification techniques such as chromatography to ensure high purity.

text
Example Synthesis Steps: 1. Formation of the pyrazole ring. 2. Construction of the triazolo-pyridazine framework. 3. Amidation with 3,4,5-trifluorophenylamine.

Biological Activities and Potential Applications

Compounds with similar structures are often studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The trifluorophenyl group may enhance the compound's ability to interact with specific biological targets.

Potential ActivityMechanism
Anti-inflammatoryInhibition of key enzymes involved in inflammation pathways.
AntimicrobialInteraction with bacterial or fungal enzymes essential for survival.
AnticancerInhibition of cell proliferation or induction of apoptosis in cancer cells.

Research Findings and Future Directions

While specific research findings on this compound are not available, studies on related compounds suggest that they can be promising candidates for drug development. Further research is needed to elucidate the exact mechanisms of action and to optimize their therapeutic potential.

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